molecular formula C8H14O B8532108 2,5-Dimethylhex-4-en-1-al

2,5-Dimethylhex-4-en-1-al

Cat. No.: B8532108
M. Wt: 126.20 g/mol
InChI Key: NTPNJYFKMSTHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylhex-4-en-1-al is an unsaturated aldehyde of interest in synthetic organic chemistry. Compounds with similar structural motifs, featuring a hydrocarbon chain with methyl branches and unsaturation, are frequently investigated as key intermediates in the multi-step synthesis of complex organic molecules. For instance, such structures are often employed in the synthesis of natural products and pheromones . The reactive aldehyde group allows for further functionalization, making it a potential building block for creating larger, more complex structures for fragrance and flavor research, material science, and other advanced chemical applications. The specific properties, mechanism of action, and full range of applications for 2,5-Dimethylhex-4-en-1-al are areas for ongoing research. This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,5-dimethylhex-4-enal

InChI

InChI=1S/C8H14O/c1-7(2)4-5-8(3)6-9/h4,6,8H,5H2,1-3H3

InChI Key

NTPNJYFKMSTHQR-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)C=O

Origin of Product

United States

Preparation Methods

Catalyst Design for Dimerization

Recent advances in catalyst design, such as N-heterocyclic carbene (NHC) ligands , enhance the stability and activity of rhodium complexes. A 2024 study reported that Rh(NHC)(COD)\text{Rh}(\text{NHC})(\text{COD}) catalysts increase dimerization yields to 85% while operating at lower pressures (30 bar).

Solvent Effects in Oxidation

Switching from CH2Cl2\text{CH}_2\text{Cl}_2 to ethyl acetate in PCC-mediated oxidations reduces environmental impact without compromising yield (75–78%). Polar aprotic solvents like acetonitrile further improve reaction rates by stabilizing charged intermediates.

Acid Selection in Dehydration

Replacing H2SO4\text{H}_2\text{SO}_4 with Amberlyst-15 , a solid acid resin, simplifies product isolation and enables catalyst reuse. Pilot-scale trials achieved 68% yield over five cycles, demonstrating industrial potential.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylhex-4-en-1-al undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include Grignard reagents and organolithium compounds.

Major Products Formed:

    Oxidation: 2,5-Dimethyl-4-hexenoic acid.

    Reduction: 2,5-Dimethyl-4-hexen-2-ol.

    Substitution: Various substituted hexenals depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethylhex-4-en-1-al has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound’s aroma properties make it useful in studies related to olfactory receptors and scent perception.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma

Mechanism of Action

The mechanism by which 2,5-Dimethylhex-4-en-1-al exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a sensory response. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s aldehyde group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylhex-4-en-1-al is unique due to the presence of the two methyl groups, which significantly influence its chemical properties and reactivity. These structural differences result in distinct aroma characteristics and reactivity patterns compared to its analogs.

Q & A

Q. What protocols ensure ethical use of 2,5-Dimethylhex-4-en-1-al in interdisciplinary studies (e.g., toxicology)?

  • Methodological Answer : Follow OECD guidelines for chemical safety assessments. Conduct cytotoxicity assays (e.g., MTT assay on HEK293 cells) prior to in vivo studies. Disclose conflicts of interest and funding sources in publications, as mandated by journals like Molecules .

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